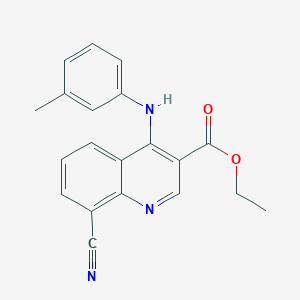

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWBZYJFRYLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Key Observations:

- Cyano vs.

- Amino Substituents: The meta-tolylamino group (target compound) offers steric bulk and aromaticity, contrasting with chlorine or hydroxy groups in analogs, which may reduce metabolic stability .

Key Observations:

- Catalytic Methods: Palladium-catalyzed coupling (e.g., Suzuki) is critical for introducing aromatic amino groups in the target compound, whereas halogenation relies on classical reagents like POCl₃ .

- Cyanation Efficiency : Direct cyanation steps vary in yield; the target compound’s synthesis may require optimized conditions to avoid side reactions .

Key Observations:

- Target Selectivity: The meta-tolylamino group in the target compound may enhance selectivity for PDE5 over related enzymes compared to pyridinylmethyl analogs .

- Antimicrobial Potency: Chlorine and cyano substituents (e.g., in Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate) show stronger antibacterial effects than hydroxy or methoxy groups .

Biological Activity

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral, anticancer, and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound is characterized by its unique quinoline structure, which is known for its diverse biological properties. The synthesis typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, leading to a product with specific functional groups that contribute to its biological activity.

Anticancer Activity

This compound has shown promising results in various anticancer assays. Studies have reported its effectiveness against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | % Growth Inhibition | Mechanism of Action |

|---|---|---|

| HepG2 | 75% | Apoptosis induction |

| HCT-116 | 68% | Cell cycle arrest |

| MCF-7 | 55% | Downregulation of antiapoptotic proteins Bcl-2 and Mcl-1 |

The compound's ability to selectively target cancer cells while exhibiting low cytotoxicity towards normal fibroblast cells has been noted, indicating its potential for therapeutic applications .

Antiviral Properties

In addition to its anticancer effects, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The compound's structural features may facilitate interactions with viral proteins or nucleic acids, thereby disrupting viral life cycles.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Antiproliferative Activity :

A study evaluated the antiproliferative effects of this compound using the MTT assay across various cancer cell lines. Results indicated significant growth inhibition, particularly in liver and colon cancer models . -

Mechanistic Insights :

Research involving flow cytometry revealed that treatment with this compound led to increased apoptosis rates in treated cells compared to controls. This suggests a robust mechanism through which the compound exerts its anticancer effects . -

Comparative Analysis :

The compound was compared with other quinoline derivatives to assess relative efficacy. It was found to have superior activity against specific cancer types while maintaining lower toxicity profiles compared to traditional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, and what key parameters optimize its yield?

- Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core. For example, reacting ethyl 4-chloroquinoline-3-carboxylate derivatives with m-toluidine under reflux in polar aprotic solvents (e.g., DMF) with a base like DIPEA (diisopropylethylamine) to facilitate substitution . Temperature control (100–120°C) and reaction time (4–12 hours) are critical to minimize side products. Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol or chloroform) yields the target compound. Intermediate characterization by H/C NMR and MS ensures regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies substituent positions (e.g., cyano and m-tolylamino groups) via coupling patterns and chemical shifts. C NMR confirms carbonyl (C=O) and nitrile (CN) functionalities .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves 3D structure and intermolecular interactions (e.g., hydrogen bonds). Software like SHELXL refines atomic coordinates, while Mercury visualizes packing motifs .

Q. How is the antimicrobial activity of this compound initially screened in academic research?

- Methodology : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs). Fungal strains (e.g., C. albicans) are tested similarly. Positive controls (e.g., ciprofloxacin) and solvent blanks ensure reliability. Moderate activity (MIC: 8–32 µg/mL) is common for quinoline derivatives, with cyano groups enhancing membrane penetration .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during the synthesis of substituted quinolines like this compound?

- Methodology : The electron-withdrawing cyano group at C8 directs electrophilic substitution to the C4 position. Steric hindrance from the m-tolylamino group limits further functionalization. Computational modeling (DFT) calculates charge distribution and Fukui indices to predict reactive sites. Experimental validation via competitive reactions with halogenated analogs confirms selectivity .

Q. What strategies resolve contradictions in crystallographic data interpretation for quinoline derivatives?

- Methodology : Discrepancies in hydrogen bonding or torsion angles are addressed by:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning .

- Packing Analysis : Mercury’s "Packing Similarity" tool compares intermolecular interactions (e.g., C–H⋯O/N) across datasets. Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., rings) .

- Validation Tools : CheckCIF flags geometry outliers (e.g., bond length deviations >3σ) .

Q. How does hydrogen bonding govern the solid-state stability and solubility of this compound?

- Methodology : X-ray structures reveal intramolecular N–H⋯O=C bonds between the m-tolylamino and carboxylate groups, stabilizing the planar quinoline core. Intermolecular C–H⋯N(cyano) interactions create layered packing, reducing solubility in non-polar solvents. Solubility parameters (Hansen solubility spheres) are modeled using HSPiP software, guiding solvent selection for formulation .

Q. What computational approaches predict the biological target and pharmacokinetics of this compound?

- Methodology :

- Molecular Docking (AutoDock Vina) : Screens against bacterial DNA gyrase (PDB: 1KZN) to identify binding affinity (ΔG). The cyano group’s dipole interacts with ATP-binding pocket residues (e.g., Asp73) .

- ADMET Prediction (SwissADME) : LogP (~3.2) and topological polar surface area (~80 Ų) suggest moderate oral bioavailability but poor blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.